3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-6-(2,3,4-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3,5-DIMETHYL-4-{[6-(2,3,4-TRIFLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}ISOXAZOLE is a complex heterocyclic compound that features a unique combination of isoxazole, triazole, and thiadiazole rings
Preparation Methods
The synthesis of 3,5-DIMETHYL-4-{[6-(2,3,4-TRIFLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}ISOXAZOLE involves multiple steps, typically starting with the preparation of the triazole and thiadiazole intermediates. One common synthetic route involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as adjusting temperature, solvent, and catalyst concentrations.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of multiple nitrogen atoms in the triazole and thiadiazole rings makes it susceptible to oxidation reactions.
Reduction: Reduction reactions can target the nitrogen atoms or the isoxazole ring, leading to the formation of different reduced products.
Scientific Research Applications
3,5-DIMETHYL-4-{[6-(2,3,4-TRIFLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}ISOXAZOLE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine: It has potential therapeutic applications due to its ability to inhibit certain enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL-4-{[6-(2,3,4-TRIFLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}ISOXAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes by binding to their active sites, preventing substrate access .
Comparison with Similar Compounds
Similar compounds include other triazole and thiadiazole derivatives, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but lacks the isoxazole ring.
3,5-Dimethyl-1,2,4-triazole: Lacks the thiadiazole and isoxazole rings, making it less complex.
2,3,4-Trifluorophenyl derivatives: Similar aromatic substitution but different heterocyclic cores. The uniqueness of 3,5-DIMETHYL-4-{[6-(2,3,4-TRIFLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}ISOXAZOLE lies in its combination of three different heterocyclic rings, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C15H10F3N5OS |
---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
3,5-dimethyl-4-[[6-(2,3,4-trifluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]-1,2-oxazole |
InChI |
InChI=1S/C15H10F3N5OS/c1-6-9(7(2)24-22-6)5-11-19-20-15-23(11)21-14(25-15)8-3-4-10(16)13(18)12(8)17/h3-4H,5H2,1-2H3 |
InChI Key |
XEMHNFNICLMALV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC2=NN=C3N2N=C(S3)C4=C(C(=C(C=C4)F)F)F |
Origin of Product |
United States |
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